molecular formula C12H13ClO B135927 2-Chlorophenyl cyclopentyl ketone CAS No. 6740-85-8

2-Chlorophenyl cyclopentyl ketone

Cat. No. B135927
CAS RN: 6740-85-8
M. Wt: 208.68 g/mol
InChI Key: QIJMMRNZBJHXRI-UHFFFAOYSA-N
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Description

2-Chlorophenyl cyclopentyl ketone is a chemical compound that has gained attention due to its role as a precursor in the synthesis of ketamine, a substance known for its psychoactive properties. The compound has been the subject of research due to its relevance in the illegal manufacture of ketamine, which is a controlled substance in many jurisdictions because of its potential for abuse and its hallucinogenic and dissociative effects .

Synthesis Analysis

A novel process for the synthesis of 2-ch

Scientific Research Applications

Synthesis and Chemical Analysis

  • Friedel–Crafts Acylation Reaction : 2-Chlorophenyl cyclopentyl ketone has been synthesized using Friedel–Crafts acylation reaction, which showed higher yields with microwave heating compared to conventional heating methods (Mahdi et al., 2011).
  • Identification of Impurities : A method using high-performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS) was developed for identifying impurities in samples of o-chlorophenyl cyclopentyl ketone (Ma et al., 2018).

Synthesis Improvements and Applications

  • Ketamine Synthesis : A new and efficient protocol for ketamine synthesis involves the use of 2-chlorophenyl cyclopentyl ketone as an intermediate, highlighting its significance in medicinal chemistry (Zekri et al., 2020).
  • Synthesis of Analogs and Derivatives : The compound's role in synthesizing ketamine and related analogues, especially for their applications in anesthetic and antidepressant effects, is significant (Jose et al., 2018).

Chemical Reactions and Intermediates

  • Catalytic Reactions : 2-Chlorophenyl cyclopentyl ketone has been used in catalytic reactions involving ruthenium complexes, demonstrating its utility in organic synthesis and chemical transformations (Thoumazet et al., 2003).

Safety And Hazards

When handling 2-Chlorophenyl cyclopentyl ketone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Understanding the synthetic processes of 2-Chlorophenyl cyclopentyl ketone can provide essential clues for law enforcement officers against illicit ketamine manufacturing .

properties

IUPAC Name

(2-chlorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJMMRNZBJHXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217757
Record name 2-Chlorophenyl cyclopentyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenyl cyclopentyl ketone

CAS RN

6740-85-8
Record name (2-Chlorophenyl)cyclopentylmethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorophenyl cyclopentyl ketone
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Record name 2-Chlorophenyl cyclopentyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorophenyl cyclopentyl ketone
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Record name 2-CHLOROPHENYL CYCLOPENTYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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